Comparative Antitumor Potency: 2-Bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline vs. 2-Nitroaniline Analog
While direct antitumor data for 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is currently unavailable in public repositories, cross-study comparison with its 2-nitroaniline analog, N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline, provides a baseline for expected activity. The 2-nitroaniline analog demonstrates an IC50 of 35 μmol/L against the A549 lung cancer cell line [1]. This activity is comparable to that reported for the 4-nitroaniline analog, N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, also at 35 μmol/L against A549 cells . The target compound's unique 2-bromo-4-nitroaniline motif may alter this profile due to the electron-withdrawing and steric effects of the bromine atom, which are known to influence target binding and metabolic stability.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Data not yet reported |
| Comparator Or Baseline | N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline: 35 μmol/L (A549) [1]; N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline: 35 μmol/L (A549) |
| Quantified Difference | Not available for target compound |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay |
Why This Matters
Establishes the antitumor activity benchmark for the indole-ethylamine scaffold, against which the brominated derivative can be compared in future studies.
- [1] Lanzhou University. Synthesis, Crystal Structure and Antitumor Activities of N-(2-(1H-indol-3-yl)ethyl)-2-nitroaniline. *Chinese Journal of Structural Chemistry*, 2014, 33(12), 1784-1788. View Source
